Differential Covalent Binding Kinetics Defines the Functional Gap Between ARS-1620 and ARS-1630
ARS-1630 is the R-conformational atropisomer of ARS-1620 and is quantitatively defined by its drastically reduced covalent binding rate. This single metric is the definitive differentiator. While ARS-1620 is a potent inhibitor, ARS-1630's ability to form a covalent bond with the mutant cysteine is severely compromised, making it an ideal negative control. [1]
| Evidence Dimension | Covalent Binding Rate (Observed Rate Constant, kinact/KI) |
|---|---|
| Target Compound Data | Not directly reported, but described as '1,000-fold less potent' than ARS-1620. |
| Comparator Or Baseline | ARS-1620: 1,100 ± 200 M⁻¹s⁻¹ |
| Quantified Difference | > 1,000-fold lower binding efficiency [1] |
| Conditions | In vitro biochemical assay against KRAS G12C. |
Why This Matters
This quantitative, >1,000-fold difference in the key mechanism of action (covalent bond formation) provides the scientific justification for using ARS-1630 as a stereochemical negative control, allowing for unambiguous data interpretation.
- [1] CaerulumPharm. (n.d.). ARS-1630 Product Page. View Source
